molecular formula C10H8ClN3 B7577726 2-Chloro-5-pyrazin-2-ylaniline

2-Chloro-5-pyrazin-2-ylaniline

Cat. No. B7577726
M. Wt: 205.64 g/mol
InChI Key: PBBWMTQAMUTVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-pyrazin-2-ylaniline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a pyrazine-based compound that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-5-pyrazin-2-ylaniline is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. Studies have shown that it can inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. It has also been shown to induce cell death in cancer cells by activating specific signaling pathways.
Biochemical and physiological effects:
2-Chloro-5-pyrazin-2-ylaniline has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, it has been shown to have a low toxicity profile and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-5-pyrazin-2-ylaniline is its versatility in the laboratory. It can be easily synthesized using a variety of methods and has been shown to exhibit a range of pharmacological activities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-Chloro-5-pyrazin-2-ylaniline. One area of interest is the development of more efficient and cost-effective methods for its synthesis. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 2-Chloro-5-pyrazin-2-ylaniline involves the reaction of 2-chloropyrazine with 2-aminobenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. Various methods have been developed for the synthesis of this compound, including the use of microwave irradiation and solvent-free conditions.

Scientific Research Applications

2-Chloro-5-pyrazin-2-ylaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a drug candidate in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

2-chloro-5-pyrazin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBWMTQAMUTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-pyrazin-2-ylaniline

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